
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that TPCA-1 inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell survival, proliferation, and immune responses. Inhibition of NF-κB activity by TPCA-1 has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and immune responses. Inhibition of NF-κB activity by TPCA-1 results in the downregulation of genes involved in cell survival and proliferation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, TPCA-1 inhibits the activity of NF-κB, leading to the downregulation of genes involved in cell survival and proliferation. Physiologically, TPCA-1 induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide in lab experiments is its specificity for inhibiting the activity of NF-κB. This specificity allows for targeted inhibition of NF-κB activity, reducing the potential for off-target effects. However, one of the limitations of using TPCA-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are many potential future directions for the use of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide in scientific research. One area of research is in the development of new cancer therapies that target NF-κB activity. Another area of research is in the development of new drug delivery systems that can improve the solubility and bioavailability of TPCA-1. Additionally, further studies are needed to investigate the potential applications of TPCA-1 in other fields of scientific research, such as immunology and inflammation.
Métodos De Síntesis
The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide involves the reaction of 4-(thiophen-2-yl)but-3-en-2-one with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-13(11-3-1-9-18-11)15-14(5-7-17-8-6-14)12-4-2-10-19-12/h1-4,9-10H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUFRHJSGQNPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)
![N-(2-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911564.png)
![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2911566.png)
![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)
![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide](/img/structure/B2911568.png)
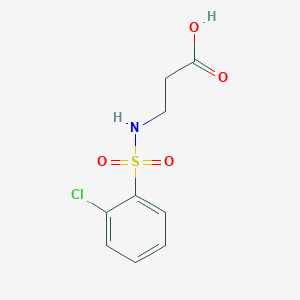
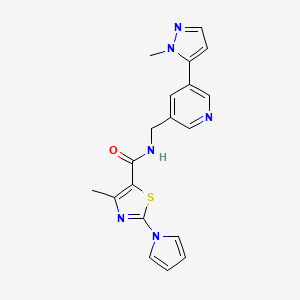
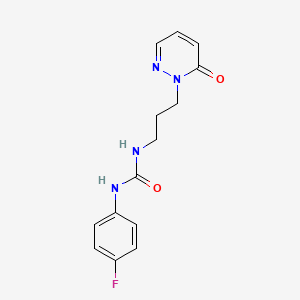
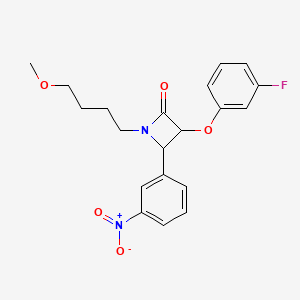
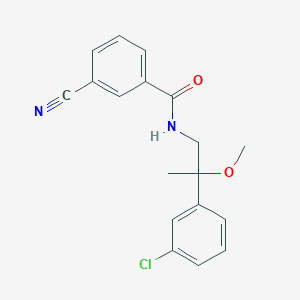
![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2911578.png)

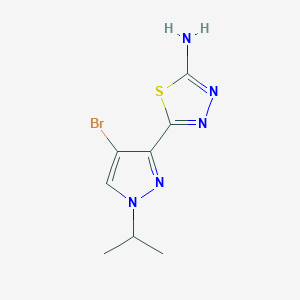
![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)
